

3-Fluorocyclobutane-1-carbonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorocyclobutane-1-carbonitrile

Cat. No.: B2522521

[Get Quote](#)

An In-depth Technical Guide to **3-Fluorocyclobutane-1-carbonitrile**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.^[1] Among the various fluorinated motifs, the 3-fluorocyclobutane unit has emerged as a particularly valuable building block due to its unique three-dimensional structure and its ability to serve as a bioisostere for other chemical groups. This guide provides a comprehensive technical overview of **3-Fluorocyclobutane-1-carbonitrile**, a key intermediate for accessing a diverse range of these valuable scaffolds. We will delve into its core chemical properties, discuss plausible synthetic and derivatization strategies, and explore its applications in the context of contemporary drug development for an audience of researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

3-Fluorocyclobutane-1-carbonitrile (CAS No: 1552638-51-3) is a disubstituted cyclobutane that exists as a mixture of cis and trans diastereomers.^{[2][3]} The cyclobutane ring is not planar, adopting a puckered conformation to alleviate ring strain, which influences the spatial orientation of the fluoro and nitrile substituents.^[4] This non-planar geometry is a key feature exploited in drug design to explore novel binding interactions. The presence of the

electronegative fluorine atom significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.[5]

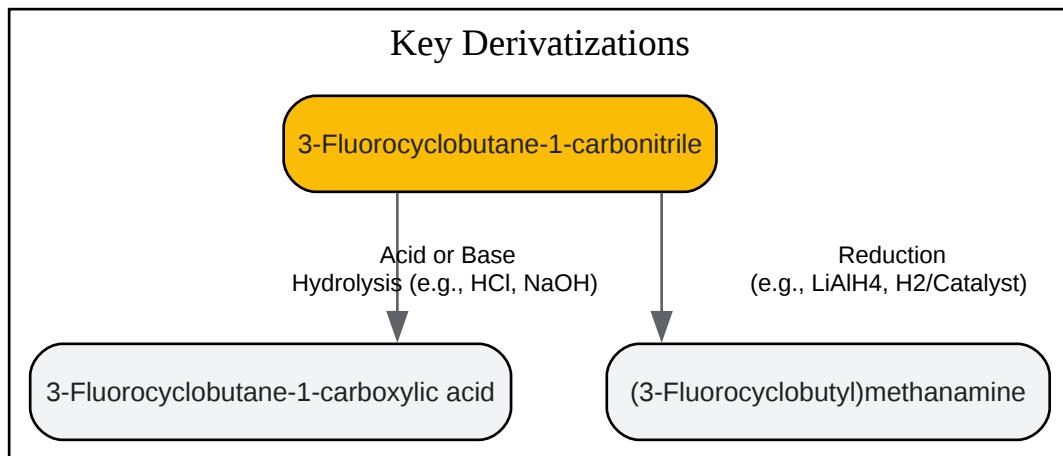
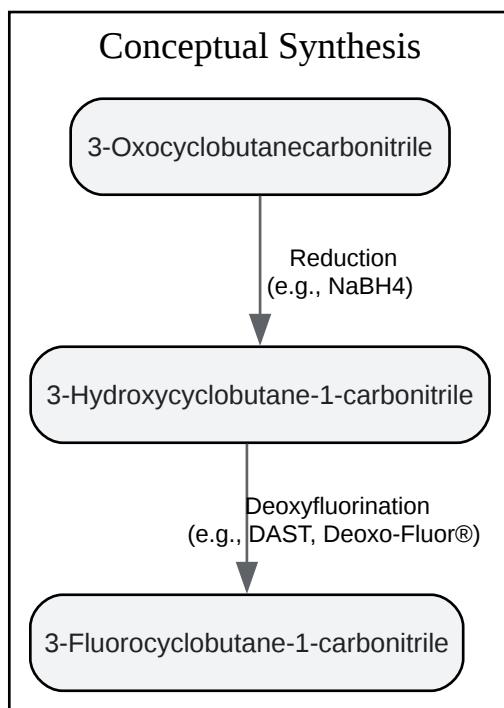
Table 1: Physicochemical Properties of 3-Fluorocyclobutane-1-carbonitrile

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ FN	[2][6][7]
Molecular Weight	99.11 g/mol	[2]
CAS Number	1552638-51-3	[2][3]
Appearance	Liquid	[6]
Purity	Typically ≥95-98%	[2][6]
Topological Polar Surface Area	23.8 Å ²	[6]
XLogP3 (Predicted)	0.8	[6][7]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	0	[6]

Spectroscopic Profile

While specific, publicly available experimental spectra for **3-Fluorocyclobutane-1-carbonitrile** are limited, its structure allows for the prediction of key spectroscopic features essential for its characterization.[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would be complex due to the puckered ring and diastereomers. Signals for the cyclobutane protons would appear in the aliphatic region, with splitting patterns influenced by geminal, vicinal, and long-range couplings, including those to fluorine.



- ^{13}C NMR: Distinct signals would be present for the nitrile carbon ($\text{C}\equiv\text{N}$), the carbon bearing the fluorine (CHF), the carbon bearing the nitrile (CHCN), and the methylene carbons (CH_2). The C-F coupling would be observable for the carbon directly attached to fluorine and potentially for adjacent carbons.
- ^{19}F NMR: A characteristic signal would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural information.
- Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration would be expected around 2250 cm^{-1} . The C-F bond stretch would appear in the $1100\text{-}1000\text{ cm}^{-1}$ region.[9]
- Mass Spectrometry (MS): The monoisotopic mass is 99.048 g/mol .[6][7] Predicted adducts include $[\text{M}+\text{H}]^+$ at $\text{m/z } 100.05570$ and $[\text{M}+\text{Na}]^+$ at $\text{m/z } 122.03764$.[7]

Synthesis and Reactivity

3-Fluorocyclobutane-1-carbonitrile serves as a versatile intermediate, primarily valued for its conversion into other key building blocks like carboxylic acids and amines.

Representative Synthetic Pathway

A robust synthesis of 3-fluorocyclobutane derivatives often starts from commercially available cyclobutanone.[10] A plausible route to the title compound could involve the formation of a cyanohydrin from 3-oxocyclobutanecarbonitrile, followed by deoxygenation and fluorination. The diagram below illustrates a conceptual synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for derivatizing **3-Fluorocyclobutane-1-carbonitrile**.

A. Hydrolysis to Carboxylic Acid: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-fluorocyclobutane-1-carboxylic acid. [10] This acid is a highly valuable building block for introducing the 3-fluorocyclobutyl moiety via amide bond formation or other carboxylate chemistries.

B. Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, (3-fluorocyclobutyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This amine serves as a crucial synthon for introducing the fluorinated scaffold into molecules via reductive amination, amide coupling, or sulfonamide formation.

Representative Experimental Protocol: Hydrolysis to 3-Fluorocyclobutane-1-carboxylic acid

This protocol is a representative procedure based on established chemical transformations for nitrile hydrolysis and should be adapted and optimized for specific laboratory conditions. [10] [11]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **3-Fluorocyclobutane-1-carbonitrile** (1.0 eq).
- Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (5-10 eq). The reaction is typically biphasic initially.
- Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 16-24 hours).
- Workup: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
- Final Purification: The crude product can be further purified by recrystallization or column chromatography to afford pure 3-fluorocyclobutane-1-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane motif is increasingly sought after in drug design. Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, and fine-tuning of acidity/basicity (pKa). [1][10]

- Scaffold for Bioactive Molecules: Derivatives of **3-Fluorocyclobutane-1-carbonitrile** are key intermediates in the synthesis of complex pharmaceutical agents. For instance, the related N-substituted 3-aminocyclobutane moiety is a core component of Ritlecitinib, an irreversible Janus kinase 3 (JAK3) inhibitor investigated for autoimmune diseases. [12]
- PET Imaging Agents: The stability of the C-F bond makes it ideal for developing radiotracers for Positron Emission Tomography (PET) using the ^{18}F isotope. [5] A prominent example is $[^{18}\text{F}]\text{Fluciclovine}$ (Axumin®), also known as anti-1-amino-3- $[^{18}\text{F}]$ fluorocyclobutane-1-carboxylic acid ($[^{18}\text{F}]\text{FACBC}$). [13][14] This radiolabeled amino acid analog is used clinically to visualize recurrent prostate cancer by targeting the increased amino acid transport in tumor cells. [14][15][16] The successful development of $[^{18}\text{F}]\text{FACBC}$ underscores the biomedical importance of the 3-fluorocyclobutane-1-carboxylic acid scaffold, which is directly accessible from the title carbonitrile.

Safety and Handling

3-Fluorocyclobutane-1-carbonitrile is a chemical reagent that requires careful handling in a laboratory setting.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Recommended Precautions:
 - Use only in a well-ventilated area, preferably a chemical fume hood. [17] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat (P280). [6][18] * Avoid breathing fumes or vapors. [17] * Wash hands thoroughly after handling. [18] * Store in a tightly-closed container in a cool, dry place away from incompatible substances. [19]

Conclusion

3-Fluorocyclobutane-1-carbonitrile is more than a simple fluorinated building block; it is a versatile and highly valuable intermediate that provides access to a range of desirable scaffolds

for modern drug discovery. Its ability to be efficiently converted into corresponding carboxylic acids and amines opens the door to a wide array of synthetic possibilities. The proven success of molecules containing the 3-fluorocyclobutane core, particularly in the realm of oncology with PET imaging agents like [¹⁸F]FACBC, solidifies the importance of this scaffold. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of **3-Fluorocyclobutane-1-carbonitrile** is essential for leveraging its full potential in creating the next generation of targeted therapeutics.

References

- cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile. (n.d.). PubChem.
- Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate.
- **3-fluorocyclobutane-1-carbonitrile**. (n.d.). PubChemLite.
- **3-Fluorocyclobutane-1-carbonitrile**. (n.d.). Appretech Scientific Limited.
- Shoup, T. M., et al. (1999). Synthesis and Evaluation of [¹⁸F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. *Journal of Nuclear Medicine*, 40(2), 331-338.
- Cyclobutanecarbonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Shoup, T. M., et al. (1999). Synthesis and evaluation of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed.
- 3-Fluorocyclobutane-1,1-dicarboxylic acid. (n.d.). PubChem.
- Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. *ACS Pharmacology & Translational Science*, 4(3), 1246–1255.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. *The Pharma Innovation Journal*.
- Shoup, T. M. (1999). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : a PET tracer for tumor delineation. National Diet Library Search.
- Spectral Information in PubChem. (2017). National Center for Biotechnology Information.
- **3-FLUOROCYCLOBUTANE-1-CARBONITRILE** [P50030]. (n.d.). ChemUniverse.
- Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. *ACS Pharmacology & Translational Science*.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. *Future Journal of Pharmaceutical Sciences*, 9(1), 31.

- syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (n.d.). National Center for Biotechnology Information.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. appretech.com [appretech.com]
- 3. 3-Fluorocyclobutane-1-carbonitrile - CAS:1552638-51-3 - Abovchem abovchem.com
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC pmc.ncbi.nlm.nih.gov
- 6. 3-FLUOROCYCLOBUTANE-1-CARBONITRILE | CymitQuimica cymitquimica.com
- 7. PubChemLite - 3-fluorocyclobutane-1-carbonitrile (C5H6FN) pubchemlite.lcsb.uni.lu
- 8. Spectral Information - PubChem pubchem.ncbi.nlm.nih.gov
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents patents.google.com
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed pubmed.ncbi.nlm.nih.gov
- 15. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC pmc.ncbi.nlm.nih.gov

- 16. ndlsearch.ndl.go.jp [ndlsearch.ndl.go.jp]
- 17. aksci.com [aksci.com]
- 18. aksci.com [aksci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-Fluorocyclobutane-1-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2522521#3-fluorocyclobutane-1-carbonitrile-chemical-properties\]](https://www.benchchem.com/product/b2522521#3-fluorocyclobutane-1-carbonitrile-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com